molecular formula C15H15N5O2S B2822135 N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034394-12-0

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2822135
CAS No.: 2034394-12-0
M. Wt: 329.38
InChI Key: UKCGNOUUAAJHPO-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound designed for research and development applications. This molecule is built around a pyrazole-sulfonamide core, a scaffold recognized for its diverse biological activities and prevalence in medicinal chemistry . The structure is further functionalized with a [2,4'-bipyridin]-4-ylmethyl group, a heteroaromatic system that can enhance binding potential to biological targets and serve as a metal-chelating agent. Core Structure and Research Relevance The 1-methyl-1H-pyrazole-4-sulfonamide component is a versatile building block in drug discovery. Pyrazole sulfonamides have been investigated as potent inhibitors of specific enzymes, such as Trypanosoma brucei N-myristoyltransferase (NMT), a promising target for treating human African trypanosomiasis . Furthermore, sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria . The presence of the sulfonamide functional group (-SO2NH2) is a key determinant for such pharmacological activities . Potential Applications and Research Value This compound's specific molecular architecture makes it a valuable candidate for various research streams. Its potential applications include: Parasitology and Infectious Disease Research: As a derivative of a validated pyrazole sulfonamide chemotype, this compound could be screened for activity against protozoan parasites . Antibacterial Studies: Given the known mechanism of sulfonamides, it may serve as a starting point for developing new antibacterial agents . Chemical Biology and Target Identification: The bipyridine moiety can coordinate to metal ions, making this compound interesting for studying metalloenzymes or for use in catalysis . Medicinal Chemistry Optimization: Researchers can use this molecule as a core structure to explore structure-activity relationships (SAR) by modifying the pyrazole, sulfonamide, or bipyridine segments to optimize potency, selectivity, and physicochemical properties . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(10-18-20)23(21,22)19-9-12-2-7-17-15(8-12)13-3-5-16-6-4-13/h2-8,10-11,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCGNOUUAAJHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034394-12-0
Molecular FormulaC₁₅H₁₅N₅O₂S
Molecular Weight329.4 g/mol

This compound features a bipyridine moiety and a pyrazole ring, which contribute to its unique biological properties and reactivity.

The biological activity of this compound has been primarily attributed to its role as an inhibitor of specific enzymes. Notably, it exhibits significant inhibitory effects on carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and facilitating various physiological processes. By binding to the active site of these enzymes, the compound effectively disrupts their function, leading to alterations in metabolic pathways .

Additionally, sulfonamides like this compound are known for their antibacterial properties. They mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Antimicrobial Activity

This compound demonstrates promising antimicrobial activity against various bacterial strains. Its mechanism involves interference with folic acid synthesis in bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. In one study, pyrazole derivatives showed IC50 values ranging from 12 nM to 49.85 µM against various cancer cell lines . The specific mechanisms through which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.

Study on Carbonic Anhydrase Inhibition

A study focused on the inhibition of carbonic anhydrase by this compound revealed that this compound effectively binds to the enzyme's active site. The inhibition was quantified using kinetic assays that demonstrated a significant reduction in enzyme activity at micromolar concentrations.

Evaluation of Antitumor Activity

In another investigation into the antitumor potential of pyrazole derivatives including this compound, researchers reported that certain modifications to the pyrazole structure enhanced cytotoxicity against HepG2 liver cancer cells. The study highlighted that compounds with specific substituents exhibited IC50 values below 40 µM, indicating low cytotoxicity while maintaining antitumor efficacy .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Pyrazole-based compounds have been extensively studied for their ability to inhibit various kinases.

A study demonstrated that modifications to the pyrazole structure could lead to enhanced potency against specific cancer types, such as lymphoma and melanoma. The introduction of substituents on the pyrazole ring has shown to improve the compound's efficacy while maintaining low efflux rates, which is critical for effective drug delivery .

Case Study: Anticancer Activity

In a recent investigation, a series of substituted pyrazole derivatives were synthesized and evaluated for their anticancer activity. One particular derivative exhibited an impressive IC50 value of 12 nM against a specific cancer cell line, indicating significant potential as an anticancer agent .

Antibacterial Properties

This compound also shows promise as an antibacterial agent. Research has indicated that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Activity

A study evaluated the antibacterial effects of several pyrazole derivatives, including this compound against common pathogens. The results revealed that certain derivatives effectively inhibited bacterial growth, highlighting their potential for developing new antimicrobial therapies .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in creating more complex molecules.

Synthesis of Pyrazole Derivatives

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions. These methods have been optimized to yield high-quality products with significant yields .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Kinase InhibitionTargeting specific kinases involved in cancer signalingIC50 values as low as 12 nM for certain derivatives
Antibacterial ActivityEffective against various bacterial strainsSignificant inhibition observed in multiple studies
Organic SynthesisIntermediate for synthesizing complex pyrazole derivativesHigh yields achieved through optimized synthetic routes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Pyrazole-Sulfonamide Derivatives
  • Compound 27 ():
    • Structure: 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide.
    • Key Features:
  • Substituted pyrazole (butyl, dimethyl groups) and pyridine-sulfonamide.
  • Chlorophenyl carbamoyl group enhances lipophilicity.
    • Synthesis: Reacted 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .
    • Physicochemical Data:
  • Melting Point: 138–142°C.
  • IR Peaks: 3344 cm⁻¹ (NH), 1726 cm⁻¹ (C=O), 1164 cm⁻¹ (SO₂).
  • ¹H-NMR: δ 0.90 (CH₃), 7.36 (aromatic protons).

  • Target Compound :

    • Differences: Replaces the chlorophenyl carbamoyl group with a bipyridinylmethyl moiety.
    • Implications: The bipyridine group may enhance π-π stacking interactions and metal coordination, while the methylene linker increases conformational flexibility.
2.1.2. Bipyridine-Imidazole Derivatives
  • N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structure: Bipyridine core with imidazole and benzene-diamine substituents. Synthesis: SNAr reaction of 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine .
  • Target Compound :

    • Differences: Replaces imidazole and benzene-diamine with pyrazole-sulfonamide.
    • Implications: Sulfonamide groups often improve solubility and bioavailability compared to amines.

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Compound 27 138–142 IR: 1726 (C=O); NMR: δ 7.36 (Ar-H)
Bipyridine-imidazole Not reported Fluorescence, ¹H/¹³C-NMR confirmed structure
Chromenone-sulfonamide 175–178 Mass: 589.1 (M+1); MP: 175–178°C
  • Target Compound Predictions :
    • Expected Melting Point: 150–180°C (based on sulfonamide analogs).
    • IR Peaks: ~1150–1180 cm⁻¹ (SO₂), ~1600 cm⁻¹ (C=N/C=C).

Q & A

Q. What are the optimal synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a 2,4'-bipyridine derivative with a sulfonamide group via nucleophilic substitution or amide bond formation. Key steps include:

  • Intermediate preparation : Functionalizing the bipyridine core with a methyl group at the 4-position for subsequent sulfonamide coupling .
  • Reaction optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical to avoid side reactions like hydrolysis or polymerization. Catalysts such as DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%). TLC monitoring is essential for intermediate steps .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the bipyridine and pyrazole rings. Aromatic protons in the bipyridine moiety typically resonate at δ 8.2–9.0 ppm .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 387.12) validates molecular formula .
  • IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}, while pyrazole C-N vibrations occur near 1600 cm1^{-1} .

Q. How does the bipyridine-pyrazole-sulfonamide architecture influence physicochemical properties?

  • Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonamide group; limited aqueous solubility (logP ~2.5) .
  • Stability : Stable under ambient conditions but susceptible to hydrolysis under strongly acidic/basic conditions. Store at −20°C in inert atmospheres .
  • Electronic effects : The bipyridine moiety acts as a π-acceptor, while the sulfonamide group introduces polarity, affecting redox behavior and intermolecular interactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Enzyme inhibition : The sulfonamide group mimics transition states in carbonic anhydrase or kinase active sites, as shown in molecular docking studies with AutoDock Vina .
  • Metal coordination : The bipyridine moiety chelates divalent metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}), potentially disrupting metalloenzyme function .
  • In vitro validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities (e.g., IC50_{50} values) .

Q. How can contradictory data on bioactivity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions arise from structural analogs with varying substituents. Methodological approaches include:

  • Structure-activity relationship (SAR) : Systematically modify substituents on the pyrazole or bipyridine rings and test against standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) .
  • Impurity analysis : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed sulfonamides) that may skew bioactivity results .

Q. What computational strategies predict the compound’s reactivity and stability in complex environments?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap) and predict redox behavior .
  • Molecular dynamics (MD) : Simulate solvation in water/DMSO mixtures to model aggregation or degradation pathways .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Scale-up bottlenecks : Poor solubility of intermediates can stall reactions. Use phase-transfer catalysts (e.g., TBAB) or switch to microwave-assisted synthesis for faster kinetics .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling steps, improving cost-efficiency .

Q. What strategies enhance selectivity in functionalization reactions?

  • Protecting groups : Temporarily block reactive sites on the bipyridine (e.g., Boc protection for amines) during sulfonamide coupling .
  • Directed ortho-metalation : Use lithium bases to regioselectively functionalize the bipyridine core .

Future Research Directions

  • In vivo models : Test neuroprotective effects in zebrafish or murine models, leveraging the bipyridine-metal interaction observed in similar compounds .
  • Catalytic applications : Explore use as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) .

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